N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
This compound is a benzo[d]thiazole carboxamide derivative featuring a methylsulfonyl-substituted piperazine moiety linked via an ethyl chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Key structural elements include:
- Benzo[d]thiazole core: A bicyclic heteroaromatic system contributing to π-π stacking interactions and receptor binding.
- Methylsulfonyl-piperazine: A polar substituent that may influence pharmacokinetics (e.g., solubility, metabolic stability).
- Ethyl linker: Provides conformational flexibility for optimal target engagement.
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2.ClH/c1-24(21,22)19-10-8-18(9-11-19)7-6-16-14(20)15-17-12-4-2-3-5-13(12)23-15;/h2-5H,6-11H2,1H3,(H,16,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIFLKDOOIRQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article delves into its synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core, followed by the introduction of the piperazine moiety. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
2.1 Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity, particularly against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). For instance, a related series of benzo[4,5]imidazo[2,1-b]thiazole derivatives demonstrated IC50 values against HeLa cells ranging from 55 nmol/L to 100 nmol/L, showing promising potential as EGFR inhibitors .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (nmol/L) | Cell Line |
|---|---|---|
| D04 | 55.0 | HeLa |
| D08 | 88.3 | HeLa |
| D09 | 100.0 | HeLa |
| Gefitinib | 1.9 | HeLa |
| Osimertinib | 3.1 | HeLa |
The structure-activity relationship analysis suggests that modifications to the piperazine and thiazole moieties can enhance biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .
2.2 Antibacterial Activity
In addition to its antitumor properties, this compound also shows potential antibacterial activity. Studies have highlighted that thiazole derivatives can inhibit bacterial growth effectively. For example, compounds similar in structure have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1.9 - 125 | S. aureus |
| Compound B | 8.1 - 130 | E. coli |
| Compound C | 3.9 | P. aeruginosa |
Case Study 1: Antitumor Efficacy
A study conducted on a series of benzo[d]thiazole derivatives revealed that modifications in the side chains significantly impacted their antitumor efficacy against various cancer cell lines . The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of thiazole-based compounds demonstrated their effectiveness against biofilms formed by resistant bacterial strains . The study emphasized the importance of structural modifications in enhancing antibacterial performance.
4. Conclusion
This compound represents a promising candidate in both oncology and antibacterial research fields. Its biological activities are influenced significantly by its chemical structure, suggesting avenues for further optimization and development into therapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the compound's structure enhances its efficacy against bacterial pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Similar benzothiazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF7). Studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Case Study: Anticancer Screening Results
In a study evaluating the anticancer activity of benzothiazole derivatives:
- Compound D showed significant cytotoxicity against MCF7 cells with an IC50 value of 5 µM.
- Compound E demonstrated lower activity with an IC50 value of 15 µM.
These findings suggest that modifications to the benzothiazole structure can enhance anticancer activity .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by its interaction with dopamine and serotonin receptors. Similar compounds have been identified as dopamine and serotonin antagonists, which may provide therapeutic benefits for neuropsychiatric disorders.
Mechanism of Action:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analogues with Piperazine and Heterocyclic Systems
Key Observations :
- Heterocyclic Core : Replacing benzo[d]thiazole with benzo[d]oxazole (e.g., 3ag) or isothiazole (Ziprasidone analogues) alters electronic properties and bioavailability. Sulfur in thiazole improves lipophilicity compared to oxygen in oxazole .
- Piperazine Substituents : Methylsulfonyl groups (target compound) enhance polarity and metabolic stability compared to aryl-substituted piperazines (e.g., 3ag’s m-tolyl group) .
- Linker Flexibility: Ethyl chains balance rigidity and flexibility, as seen in 3ag and 2x, but branching (e.g., dimethylaminoethyl in 1215321-47-3) may affect target selectivity .
Physicochemical Properties
- Solubility : Hydrochloride salts (target, 1215321-47-3) exhibit superior aqueous solubility vs. neutral analogs (e.g., 3ag oil) .
- Thermal Stability : Methylsulfonyl groups (target) may increase melting points compared to alkyl-piperazines (e.g., 3ag, mp 107–109°C) .
Pharmacological Implications
- Metabolic Fate : Sulfonyl groups (target) resist oxidative metabolism better than methoxy or tolyl substituents (e.g., Ziprasidone impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
